Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
CAS No.: 202797-03-3
Cat. No.: VC2283877
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate - 202797-03-3](/images/structure/VC2283877.png)
Specification
CAS No. | 202797-03-3 |
---|---|
Molecular Formula | C13H24N2O2 |
Molecular Weight | 240.34 g/mol |
IUPAC Name | tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Standard InChI | InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10/h9-11H,4-8,14H2,1-3H3 |
Standard InChI Key | WVEPNZWEHKIHOM-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N |
Canonical SMILES | CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N |
Introduction
Chemical Structure and Properties
Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate possesses a unique molecular architecture composed of a bicyclic framework with nitrogen atoms at key positions. The molecule contains a 9-azabicyclo[3.3.1]nonane core structure, which provides conformational rigidity and specific spatial arrangements of functional groups. This compound features a tert-butyloxycarbonyl (Boc) protecting group attached to one nitrogen atom (position 9) and a primary amine group at position 3, creating a versatile scaffold for further chemical modifications.
The molecular formula of this compound is C₁₃H₂₄N₂O₂, indicating the presence of 13 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms within its structure . The exact molecular weight has been determined to be 240.342 g/mol, with an exact mass of 240.183777 as measured by high-resolution mass spectrometry . These precise measurements are crucial for analytical identification and purity assessment in research settings.
Physical and Chemical Properties
The physical and chemical properties of tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₄N₂O₂ |
Molecular Weight | 240.342 g/mol |
Density | 1.1±0.1 g/cm³ |
Boiling Point | 331.1±35.0 °C at 760 mmHg |
Flash Point | 154.0±25.9 °C |
LogP | 1.65 |
Vapor Pressure | 0.0±0.7 mmHg at 25°C |
Index of Refraction | 1.502 |
The compound demonstrates moderate lipophilicity with a LogP value of 1.65 , suggesting reasonable membrane permeability – an important characteristic for potential drug candidates. Its relatively high boiling point (331.1±35.0 °C) and flash point (154.0±25.9 °C) indicate thermal stability, which is beneficial for various chemical transformations and storage conditions . The density of approximately 1.1±0.1 g/cm³ is typical for organic compounds of this class .
Stereochemistry: Endo and Exo Isomers
Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate exists in two principal stereoisomeric forms: endo and exo, differentiated by the spatial orientation of the amino group at position 3 relative to the bicyclic framework. These stereochemical variants possess identical molecular formulas but differ in their three-dimensional structures, resulting in distinct physical, chemical, and potentially biological properties.
Exo Isomer
The exo isomer, known as tert-butyl exo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS: 1363380-67-9), features the amino group directed away from the bicyclic framework . This alternative stereochemical arrangement results in different spatial relationships between functional groups, potentially affecting reactivity patterns and biological activity profiles. The exo configuration typically presents less steric hindrance around the amino group, which may facilitate certain chemical transformations.
Both stereoisomeric forms are commercially available at high purity levels (≥97%), enabling researchers to investigate and exploit their distinct properties for specific applications . The existence of these stereoisomers highlights the importance of stereochemical considerations in drug design and development, as subtle differences in three-dimensional structure can significantly impact biological activity.
Applications in Research
Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate demonstrates significant versatility in research applications, with its unique structural features making it valuable across multiple scientific domains.
Protein Degrader Building Blocks
One of the most notable applications of this compound is in the emerging field of targeted protein degradation. The compound is specifically classified as a "Protein Degrader Building Block," suggesting its utility in developing proteolysis-targeting chimeras (PROTACs) or related technologies . These novel therapeutic modalities function by directing specific proteins for degradation by the ubiquitin-proteasome system, representing a promising approach for addressing previously "undruggable" targets.
The azabicyclic structure provides a rigid scaffold that can help maintain specific spatial arrangements of functional groups, which is critical for the design of effective protein degraders. The primary amine group at position 3 enables further chemical modifications, allowing researchers to attach linkers and ligands necessary for protein degrader functionality.
Comparison with Related Compounds
Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate belongs to a broader family of azabicyclic compounds, with structural variations that influence their chemical behavior and potential applications. Comparing this compound with related structures provides valuable insights into structure-activity relationships and application-specific advantages.
Structural Analogs
Another related compound is tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate (PubChem CID: 44595344), which represents a positional isomer where the positions of the amino group and the Boc-protected nitrogen are interchanged . This structural variation significantly alters the spatial arrangement of functional groups and potentially the biological activity profile.
These structural relationships can be summarized in the following comparative table:
Compound | Bicyclic System | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate | [3.3.1] | C₁₃H₂₄N₂O₂ | 240.342 |
Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | [3.2.1] | C₁₂H₂₂N₂O₂ | 226.32 |
Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate | [3.3.1] | C₁₃H₂₄N₂O₂ | 240.34 |
Functional Significance of Structural Variations
The structural differences between these related compounds have significant implications for their potential applications:
These structural variations create a rich chemical space for researchers to explore, particularly in the context of medicinal chemistry and drug discovery applications.
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